![molecular formula C9H13BO3 B15070966 [2-(4-Methoxyphenyl)ethyl]boronic acid CAS No. 105869-40-7](/img/structure/B15070966.png)
[2-(4-Methoxyphenyl)ethyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxyphenethyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a carbon atom. (4-Methoxyphenethyl)boronic acid is particularly notable for its applications in organic synthesis, especially in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenethyl)boronic acid typically involves the reaction of 4-methoxyphenethyl bromide with a boron-containing reagent. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2pin2) as the boron source . The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate, and a palladium catalyst like Pd(dppf)Cl2.
Industrial Production Methods
On an industrial scale, the production of (4-Methoxyphenethyl)boronic acid may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenethyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents used.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phenol derivatives, while substitution reactions can produce a variety of functionalized aromatic compounds.
Scientific Research Applications
(4-Methoxyphenethyl)boronic acid has diverse applications in scientific research:
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism by which (4-Methoxyphenethyl)boronic acid exerts its effects is primarily through its role as a reagent in organic synthesis. In the Suzuki-Miyaura coupling reaction, it undergoes transmetalation with a palladium catalyst, which facilitates the formation of a new carbon-carbon bond . This reaction is highly efficient and tolerant of various functional groups, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 4-Cyanophenylboronic acid
- 4-Hydroxyphenylboronic acid
Uniqueness
(4-Methoxyphenethyl)boronic acid is unique due to its methoxy group, which can influence its reactivity and the types of reactions it can undergo. This makes it particularly useful in specific synthetic applications where other boronic acids may not be as effective .
Properties
CAS No. |
105869-40-7 |
|---|---|
Molecular Formula |
C9H13BO3 |
Molecular Weight |
180.01 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)ethylboronic acid |
InChI |
InChI=1S/C9H13BO3/c1-13-9-4-2-8(3-5-9)6-7-10(11)12/h2-5,11-12H,6-7H2,1H3 |
InChI Key |
RWPNEJOLOHADOQ-UHFFFAOYSA-N |
Canonical SMILES |
B(CCC1=CC=C(C=C1)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


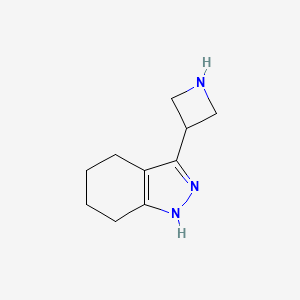
![3-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15070888.png)
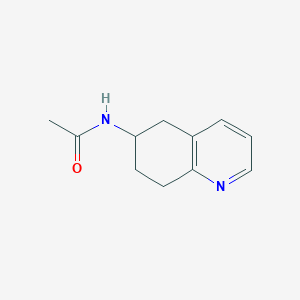
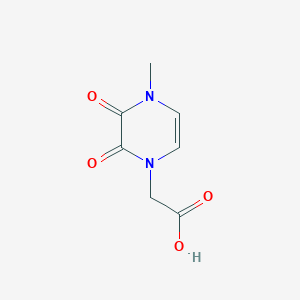
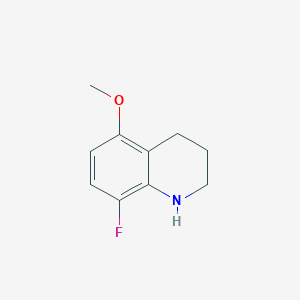

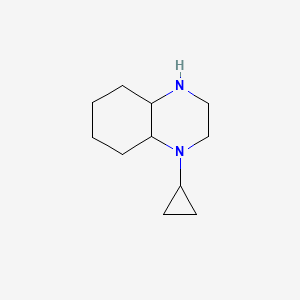
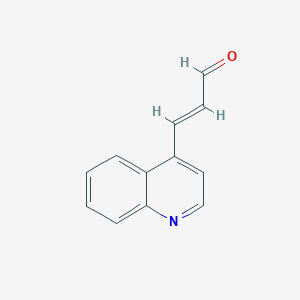
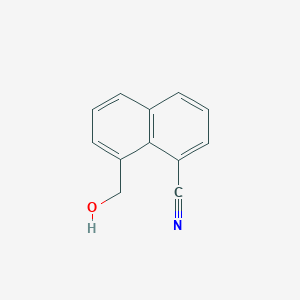
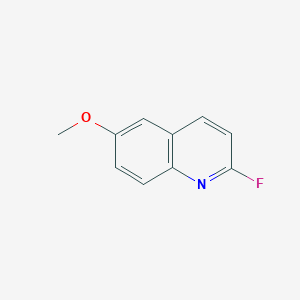
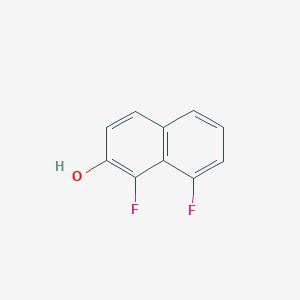

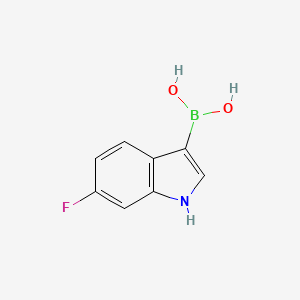
![3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B15070986.png)
